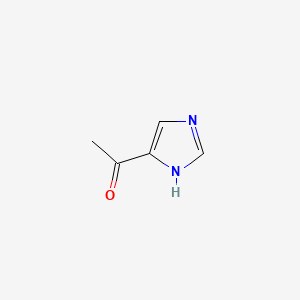

4-Acetylimidazole

Übersicht

Beschreibung

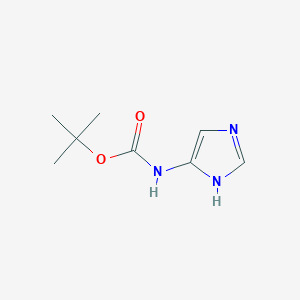

4-Acetylimidazole is a chemical compound with the linear formula C5H6N2O . It is used in the synthesis of annulated imidazole derivatives .

Synthesis Analysis

Imidazole compounds, including 4-Acetylimidazole, have been synthesized and characterized for their unique optical properties . A modular and efficient synthesis of highly twisted N-acyl imidazoles has been reported .Molecular Structure Analysis

The molecular structure of 4-Acetylimidazole consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The molecular formula is C5H6N2O .Chemical Reactions Analysis

N-acyl imidazoles, including 4-Acetylimidazole, have been used in various chemical reactions due to their unique electrophilic properties .Physical And Chemical Properties Analysis

4-Acetylimidazole has a molecular weight of 110.11 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 110.048012819 g/mol .Wissenschaftliche Forschungsanwendungen

Chemical Biology

- Field : Chemical Biology

- Application : N-acyl imidazole derivatives, including 4-Acetylimidazole, are used in chemical biology researches . They are unique electrophiles that exhibit moderate reactivity, relatively long half-life, and high solubility in water .

- Methods : These derivatives are used for the chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs . The methods enable the chemical modification of endogenously existing POIs and RNAs in live cells .

- Results : The application of N-acyl imidazole derivatives has launched a number of chemical biology researches, offering a variety of opportunities not only for fundamental scientific study but also for biotechnology and drug development .

Biomass Processing

- Field : Biomass Processing

- Application : 4-Acetylimidazole has been proven to be the actual acetylating agent in the acetylation of polysaccharides by 1,3-dialkylimidazolium acetate ionic liquids .

- Methods : The acetylation is caused by impurities in the ionic liquids. Specially purified ionic liquids do not show an acetylating effect . The presence of 1-Acetylimidazole in aged ionic liquids has been confirmed .

- Results : The acetylation of polysaccharides by 1,3-dialkylimidazolium acetate ionic liquids has implications on the processing of biomaterials in ionic liquids .

Protein Activation

- Field : Biochemistry and Molecular Biology

- Application : N-acyl imidazoles, including 4-Acetylimidazole, are known to play crucial roles in the activation process of some proteins and enzymes .

- Methods : For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B . The released thiol then acts as a base to catalyze the transfer of the acyl group to amino and/or hydroxyl groups of corresponding substrates for eliminating the pathogens .

- Results : This mechanism has been observed in the activation of human complement component C4B .

Synthesis of Ionic Liquids

- Field : Organic Chemistry

- Application : 4-Acetylimidazole is used in the synthesis of functionalized ionic liquids .

- Methods : Two new functionalized ionic liquids, 1-acetyl-3-alkylimidazolium iodides, were synthesized by the reactions of 1-acetylimidazole with alkyl iodides under solvent-free condition .

- Results : The structures of the synthesized ionic liquids were confirmed by 1H NMR, ESI-MS, IR, UV-Vis and elemental analysis .

Synthesis of Natural Products

- Field : Organic Chemistry

- Application : (4H)-Imidazol-4-ones, which include 4-Acetylimidazole, are an important scaffold for a variety of applications, including natural products .

- Methods : Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .

- Results : This heterocyclic structural motif is found naturally occurring in the body. Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .

Synthesis of Novel Proteasome Modulators

- Field : Medicinal Chemistry

- Application : Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry .

- Methods : The synthesis of heterocycles for their application as a new class of novel proteasome modulators as well as the total synthesis of natural products .

- Results : The preparation of (4H)-imidazol-4-ones goes back as far as 1907, when H. Finger first reported the synthesis of a (4H)-imidazol-4-one . Since then, a number of unique methodologies have been developed for the production of imidazol-4-ones .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340547 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylimidazole | |

CAS RN |

61985-25-9 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

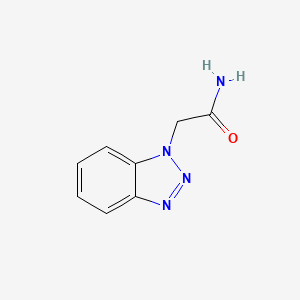

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)